molecular formula C18H18N2S B2448857 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole CAS No. 932321-00-1

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole

Cat. No.: B2448857
CAS No.: 932321-00-1
M. Wt: 294.42
InChI Key: GBANMCWXBMJZQB-UHFFFAOYSA-N
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Description

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methyl group, a phenyl group, and a 4-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylimidazole with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzylthio group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-2-[(4-methylphenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-14-8-10-15(11-9-14)13-21-18-19-12-17(20(18)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANMCWXBMJZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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